molecular formula C10H7N3O2 B1444579 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1370587-26-0

3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B1444579
CAS No.: 1370587-26-0
M. Wt: 201.18 g/mol
InChI Key: CEXOQDQNAQGJNX-UHFFFAOYSA-N
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Description

3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

The primary target of the compound 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The compound this compound affects the FGFR signaling pathway . This pathway is involved in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these processes, potentially leading to the inhibition of tumor growth .

Pharmacokinetics

Related compounds have demonstrated good metabolic stability and oral bioavailability . These properties suggest that this compound may also have favorable ADME properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells and induce their apoptosis . It can also significantly inhibit the migration and invasion of these cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a suitable nitrile with a pyrrole derivative can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and pyrrole derivatives, such as:

  • 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
  • 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Uniqueness

What sets 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity. This unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-cyano-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c1-13-5-7(3-11)8-2-6(10(14)15)4-12-9(8)13/h2,4-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXOQDQNAQGJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CC(=C2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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